molecular formula C7H8N2O2 B1341825 3-(Pyrimidin-5-yl)propanoic acid CAS No. 933682-83-8

3-(Pyrimidin-5-yl)propanoic acid

Cat. No.: B1341825
CAS No.: 933682-83-8
M. Wt: 152.15 g/mol
InChI Key: RNCFDQFEJGONQV-UHFFFAOYSA-N
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Description

3-(Pyrimidin-5-yl)propanoic acid is a heterocyclic organic compound with the molecular formula C7H8N2O2 It features a pyrimidine ring attached to a propanoic acid moiety

Biochemical Analysis

Biochemical Properties

3-(Pyrimidin-5-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid to form new derivatives of heterocyclic systems . These interactions are essential for the formation of imidazo- and benzoimidazo-pyrimidines, which have significant biological activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the synthesis of pyrimidine derivatives, which are vital for DNA and RNA synthesis . This modulation can lead to changes in cell proliferation and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)propanoic acid typically involves the condensation of pyrimidine derivatives with propanoic acid or its derivatives. One common method includes the reaction of pyrimidine-5-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce pyrimidine derivatives with altered electronic properties.

Scientific Research Applications

3-(Pyrimidin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-3-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-(Pyrimidin-2-yl)propanoic acid: Similar structure but with the pyrimidine ring attached at a different position.

    3-(Pyrimidin-4-yl)propanoic acid: Similar structure but with the pyrimidine ring attached at a different position.

Uniqueness

3-(Pyrimidin-5-yl)propanoic acid is unique due to the specific position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

3-pyrimidin-5-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFDQFEJGONQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591490
Record name 3-(Pyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933682-83-8
Record name 3-(Pyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrimidin-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the one-stage synthesis of condensed pyrimidines using 3-(pyrimidin-5-yl)propanoic acid?

A1: The research presented in "One-stage synthesis of condensed pyrimidines by reaction of substituted 3-(pyrimidin-5-yl)propanoic acids with ortho-diamines: Extension of limits" [] focuses on a novel synthetic pathway for condensed pyrimidines. Condensed pyrimidines represent a significant class of heterocyclic compounds with diverse biological activities, making them attractive targets for drug discovery. Traditional synthetic methods often involve multiple steps and harsh conditions. This research highlights a one-stage synthesis approach using this compound derivatives as key starting materials, reacting them with ortho-diamines. [] This methodology offers several advantages, including increased efficiency, reduced waste generation, and the potential for discovering new condensed pyrimidine derivatives with enhanced biological properties.

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